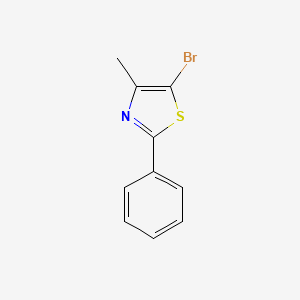

5-Bromo-4-methyl-2-phenyl-1,3-thiazole

Descripción

Significance of the 1,3-Thiazole Heterocyclic Core in Chemical Biology and Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. This structural motif is not only a cornerstone in synthetic medicinal chemistry but is also found in a number of natural products, most notably the essential vitamin B1 (thiamine). The thiazole (B1198619) nucleus is considered a versatile and valuable scaffold in drug discovery due to its ability to engage in various biological interactions.

The unique electronic properties of the thiazole ring, including its capacity for hydrogen bonding, dipole-dipole interactions, and π-π stacking, allow it to bind to a diverse range of biological targets such as enzymes and receptors. Consequently, thiazole derivatives have been found to exhibit a broad spectrum of pharmacological activities. nih.govmdpi.com

Table 1: Prominent Biological Activities of Thiazole Derivatives

| Biological Activity | Description |

| Antimicrobial | Thiazole-containing compounds have demonstrated efficacy against various strains of bacteria and fungi. |

| Anticancer | Several thiazole derivatives have been investigated for their ability to inhibit the growth of cancer cells through various mechanisms. |

| Anti-inflammatory | The thiazole scaffold is present in molecules that have shown potential in modulating inflammatory pathways. |

| Antiviral | Certain thiazole derivatives have been explored for their activity against viral infections. |

| Anticonvulsant | The central nervous system is another area where thiazole compounds have shown potential therapeutic effects. |

The structural rigidity and planarity of the thiazole ring also contribute to its utility as a scaffold, providing a stable platform for the attachment of various functional groups at its 2, 4, and 5 positions. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Rationale for Investigating Halogenated and Substituted Thiazole Derivatives in Academic Research

The therapeutic potential of the thiazole core can be significantly modulated by the introduction of various substituents onto the ring. The investigation of halogenated and otherwise substituted thiazole derivatives is driven by the principles of medicinal chemistry, where small structural modifications can lead to profound changes in a compound's biological profile.

The presence of a methyl group can also influence a compound's properties. Methyl groups are known to increase lipophilicity, which can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the steric bulk of a methyl group can influence the binding orientation of the molecule within a target's active site, potentially leading to enhanced selectivity and potency.

The phenyl group at the 2-position of the thiazole ring is another significant feature. Aromatic rings are often involved in crucial binding interactions with biological macromolecules, including π-π stacking and hydrophobic interactions. The substitution pattern on the phenyl ring itself can be further modified to explore structure-activity relationships (SAR) in greater detail.

By systematically synthesizing and evaluating thiazole derivatives with different combinations of these and other substituents, researchers can build a comprehensive understanding of the SAR for a particular biological target. This knowledge is invaluable for the rational design of more potent and selective drug candidates.

Overview of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole: Structural Context and Current Research Landscape

This compound is a specific example of a polysubstituted thiazole that has been synthesized and investigated within the broader context of thiazole chemistry. Its synthesis is typically achieved through variations of the well-established Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

The current research landscape for this compound is primarily as a building block in the synthesis of more complex molecules and as a member of compound libraries screened for various biological activities. While dedicated, in-depth studies on this specific compound are not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated for their potential as antimicrobial and anticancer agents.

For instance, research on related brominated and phenyl-substituted thiazoles has highlighted their potential as inhibitors of various enzymes or as cytotoxic agents against cancer cell lines. nih.gov The presence of the bromo, methyl, and phenyl groups in this compound suggests that it may possess interesting biological properties worthy of further investigation. The scientific community continues to explore the vast chemical space of substituted thiazoles, and it is within this context that the potential of this compound and its analogues may be fully realized.

Propiedades

IUPAC Name |

5-bromo-4-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYKJKJMPCGEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383714 | |

| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28771-82-6 | |

| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 5 Bromo 4 Methyl 2 Phenyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Brominated Position (C5)

The carbon-bromine bond at the C5 position of the thiazole (B1198619) ring is a key site for functionalization. Although the thiazole ring is electron-rich, the C5 position can undergo nucleophilic substitution, often facilitated by the nature of the nucleophile and the reaction conditions. This reactivity allows for the direct introduction of various functional groups, significantly altering the molecule's properties.

The C5-bromo substituent can be displaced by a range of strong nucleophiles. Halogenation of 2-aminothiazoles to produce 2-amino-5-halothiazoles is a known process, and these halogenated intermediates can subsequently undergo nucleophilic substitution where the halide is displaced. jocpr.com This suggests that the C5 position of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole is susceptible to attack by nucleophiles such as amines and thiols.

Reactions with amines (amination) lead to the formation of 5-amino-thiazole derivatives. These reactions can be performed using various amine nucleophiles, including primary and secondary amines. Similarly, reactions with thiols (thiolation) introduce a sulfur linkage at the C5 position, yielding 5-thioether-thiazole derivatives. The success of these substitutions often depends on the reaction conditions, such as the choice of solvent, temperature, and the potential use of a catalyst to activate the C-Br bond. For instance, studies on the nucleophilic aromatic substitution on analogous nitrothiophenes have shown that reaction rates are significantly influenced by the solvent, with ionic liquids showing faster kinetics compared to conventional solvents like methanol (B129727) or benzene. nih.gov

Nucleophilic substitution at the C5 position is a direct route to a diverse array of new thiazole derivatives. By selecting the appropriate nucleophile, a wide range of functionalities can be incorporated into the thiazole core.

Amino Derivatives: Reaction with primary or secondary amines yields 5-(substituted-amino)-4-methyl-2-phenyl-1,3-thiazoles. These derivatives are valuable as they introduce a key hydrogen bond donor/acceptor site.

Thioether Derivatives: Reaction with thiols or thiolate anions results in the formation of 5-(substituted-thio)-4-methyl-2-phenyl-1,3-thiazoles. These thioethers can be further oxidized to sulfoxides or sulfones, adding another layer of chemical diversity.

Other Derivatives: Other strong nucleophiles can also be employed. For example, reaction with alkoxides would yield 5-alkoxy derivatives, while reaction with cyanide could introduce a nitrile group, a versatile handle for further transformations.

The following table summarizes representative nucleophilic substitution reactions on the 5-halothiazole core.

| Thiazole Substrate | Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromothiazole derivative | Amine (e.g., morpholine) | 5-Amino-containing 2-aminothiazole | Br2/NaHCO3/DMF, then heat with amine | jocpr.com |

| 2-Amino-5-bromothiazole derivative | Thiourea (B124793) (as a sulfur nucleophile surrogate) | Bis(2-aminothiazole)sulfide | Br2/NaHCO3/DMF, then heat with Na2S | jocpr.com |

| 2-L-5-nitrothiophene (analogue) | Piperidine | 2-(Piperidin-1-yl)-5-nitrothiophene | Room-temperature ionic liquids (e.g., [bmim][BF4]) | nih.gov |

Functionalization and Modification of the Phenyl Moiety

The phenyl group at the C2 position of the thiazole ring is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.orgmasterorganicchemistry.com The thiazole ring itself acts as a substituent on the phenyl ring, directing incoming electrophiles to specific positions (ortho, meta, or para).

Common electrophilic aromatic substitution reactions that can be applied to the phenyl ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This is generally more successful on deactivated rings than Friedel-Crafts alkylation.

For example, nitration of the phenyl ring would be expected to yield primarily 5-bromo-4-methyl-2-(3-nitrophenyl)-1,3-thiazole.

Reactivity of the Methyl Group (C4) and Other Positions on the Thiazole Ring

The methyl group at the C4 position offers another site for chemical modification. Protons on a methyl group attached to an aromatic or heteroaromatic ring can exhibit acidity, allowing for deprotonation with a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles.

One of the most common reactions involving such methyl groups is condensation with aldehydes or ketones. pharmaguideline.com After deprotonation of the C4-methyl group with a strong base like lithium diisopropylamide (LDA) or n-butyllithium, the resulting anion can attack the carbonyl carbon of an aldehyde (e.g., benzaldehyde). Subsequent dehydration of the alcohol intermediate would lead to the formation of a styryl-type derivative, effectively extending the conjugation of the system. This reaction creates a vinyl linkage at the C4 position, yielding a (E/Z)-5-bromo-2-phenyl-4-styryl-1,3-thiazole derivative.

Regarding other positions on the thiazole ring, the C2 and C5 positions are generally the most reactive towards electrophiles in unsubstituted thiazoles. pharmaguideline.com However, in the title compound, these positions are already substituted with the phenyl and bromo groups, respectively. The nitrogen atom at position 3 is basic and can be protonated or alkylated. pharmaguideline.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Structural Diversification

The bromine atom at the C5 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are central to modern synthetic chemistry. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the 5-bromothiazole (B1268178) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com It is a highly versatile method for forming C(sp²)-C(sp²) bonds, allowing for the introduction of a wide variety of aryl or vinyl substituents at the C5 position. Research has demonstrated the successful application of Suzuki coupling to 5-bromothiazole substrates to create novel conjugated systems. beilstein-archives.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of the 5-bromothiazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method efficiently constructs a C(sp²)-C(sp) bond, introducing an alkynyl moiety at the C5 position. These alkynylthiazole products are valuable intermediates for further synthesis, including click chemistry or the formation of more complex conjugated materials. beilstein-archives.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a modern and highly efficient method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It represents a powerful alternative to traditional nucleophilic substitution for amination. The reaction is known to be effective on 5-bromothiazoles, allowing for the synthesis of a broad range of 5-amino-thiazole derivatives under relatively mild conditions. researchgate.net

The table below illustrates the scope of palladium-catalyzed cross-coupling reactions on 5-bromothiazole systems.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 5-Phenylthiazole derivative | beilstein-archives.org |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI / Base | 5-(Phenylethynyl)thiazole derivative | beilstein-archives.org |

| Heck | Styrene | Pd(OAc)₂ / Ligand / Base | 5-Styrylthiazole derivative | beilstein-archives.org |

| Buchwald-Hartwig | Diphenylamine | Pd₂(dba)₃ / Ligand (e.g., Xantphos) / Base | 5-(Diphenylamino)thiazole derivative | researchgate.net |

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole to improve yield and purity?

To enhance yield and purity, focus on reaction conditions and purification techniques. Key parameters include:

- Solvent selection : Acetonitrile or ethyl acetate are effective for bromination reactions (e.g., CuBr in acetonitrile for bromine substitution) .

- Catalyst optimization : Copper bromide (CuBr) paired with n-butyl nitrite facilitates efficient bromination of aminothiazole precursors .

- Purification : Use silica gel chromatography (heptane/ethyl acetate gradients) to isolate the product, followed by recrystallization from hexane or heptane to achieve high purity (>95%) .

- Reaction monitoring : Employ TLC or HPLC to track reaction progress and minimize side products.

Structural Analysis

Q. What crystallographic techniques are critical for determining the molecular conformation of this compound?

X-ray diffraction (XRD) is essential for elucidating bond lengths, angles, and intermolecular interactions. Key findings include:

- Bond geometry : The thiazole ring exhibits planar geometry with Br–C bond lengths of ~1.89 Å and S–C distances of ~1.71 Å, consistent with related bromothiazoles .

- Intermolecular interactions : π-π stacking (3.75–3.82 Å) between thiazole and phenyl rings stabilizes crystal packing .

- Torsional angles : The phenyl ring is twisted ~7–36° relative to the thiazole plane, influencing steric effects in derivatives .

- Refinement : Use riding models for hydrogen atoms (Uiso = 1.2Ueq) to refine crystallographic data .

Advanced Synthesis

Q. How do substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

Substituents modulate electronic and steric effects:

- Electron-withdrawing groups (e.g., -Br, -CF3): Enhance electrophilicity at the bromine site, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Steric hindrance : Bulky substituents (e.g., 4-methylphenyl) reduce reaction rates in nucleophilic substitutions; optimize using Pd catalysts (e.g., Pd(PPh3)4) .

- Methoxy groups : Increase solubility in polar solvents (e.g., DMF), improving reaction homogeneity .

Computational Studies

Q. Which computational methods are effective in predicting the binding affinity of this compound derivatives to biological targets?

Combine quantum mechanics (QM) and molecular docking:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase), leveraging crystal structures of related compounds (e.g., PDB ID 3W37) .

- Reaction path analysis : Apply density functional theory (DFT) to explore transition states in bromination or cyclization steps .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) for drug design .

Contradictions in Data

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data for thiazole derivatives?

Systematically troubleshoot using:

- Purification validation : Repeat column chromatography or recrystallization to remove impurities .

- Analytical cross-checking : Compare NMR, HRMS, and CHNS elemental analysis (e.g., C: 45.02% calculated vs. 45.09% observed) .

- Synthetic reproducibility : Verify reaction stoichiometry (e.g., CuBr:aminothiazole = 1.6:1) and exclude moisture/oxygen interference .

Biological Activity

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound analogs?

Standardize assays for reproducibility:

- Antimicrobial susceptibility : Minimum inhibitory concentration (MIC) testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

- Enzyme inhibition : α-Glucosidase inhibition assays (IC50 determination) for antidiabetic potential .

Reaction Mechanisms

Q. What mechanistic insights support the formation of this compound via Hantzsch thiazole synthesis?

Key steps include:

- Cyclocondensation : React α-bromoketones with thioureas in ethanol/acetic acid under reflux to form the thiazole core .

- Bromine retention : CuBr-mediated diazotization preserves the bromine substituent during ring closure .

- Byproduct mitigation : Use excess n-butyl nitrite (1.6 eq) to suppress dehalogenation .

Experimental Design

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

Implement a 2<sup>k</sup> factorial design to assess variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.